8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326812-52-5
Cat. No.: VC11715045
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326812-52-5 |
|---|---|
| Molecular Formula | C22H31NO4 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H31NO4/c1-21(2,3)17-11-13-22(14-12-17)23(18(15-27-22)20(25)26)19(24)10-9-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26) |
| Standard InChI Key | BWOXITUZCGLNSO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Features
Core Spirocyclic Framework
The compound’s defining feature is its 1-oxa-4-azaspiro[4.5]decane core, a bicyclic system where oxygen and nitrogen atoms occupy adjacent positions in a fused ring structure. The spiro junction at carbon 4 creates a rigid three-dimensional geometry, which is further stabilized by the tert-butyl group at position 8. This sterically demanding substituent enhances conformational stability and influences solubility profiles.
Functional Group Modifications
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3-Phenylpropanoyl Moiety: Attached to the azaspiro nitrogen, this aromatic ketone group introduces π-π stacking capabilities and potential sites for nucleophilic substitution.
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Carboxylic Acid Terminus: The carboxylic acid at position 3 enables hydrogen bonding, salt formation, and participation in condensation reactions, making the compound a versatile intermediate.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 373.5 g/mol |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3 |
| InChIKey | BWOXITUZCGLNSO-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
Multi-Step Synthetic Routes
The synthesis involves sequential ring-forming reactions:
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Spiro Ring Construction: Cyclocondensation of a diol and amine precursor under acidic conditions generates the 1-oxa-4-azaspiro[4.5]decane scaffold.
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Acylation: Introduction of the 3-phenylpropanoyl group via Schotten-Baumann acylation, leveraging the nucleophilicity of the secondary amine.
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Carboxylic Acid Installation: Late-stage oxidation or hydrolysis of a pre-existing ester or nitrile group yields the final carboxylic acid functionality.
Challenges and Optimization
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Steric Hindrance: The tert-butyl group complicates reactions at adjacent positions, necessitating elevated temperatures or polar aprotic solvents.
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Regioselectivity: Ensuring selective acylation at the azaspiro nitrogen requires careful control of reaction stoichiometry .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide (DMSO) but poorly soluble in water due to hydrophobic tert-butyl and aromatic groups.
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Stability: The spirocyclic framework confers resistance to thermal degradation up to 200°C, as evidenced by thermogravimetric analysis (TGA).
Spectroscopic Characterization
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NMR Spectroscopy: -NMR reveals distinct signals for the tert-butyl singlet (δ 1.2 ppm), aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12.1 ppm).
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Mass Spectrometry: ESI-MS displays a prominent [M+H] peak at m/z 374.5, consistent with the molecular weight.
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